Researchers requiring exact alkene geometry for pheromone or fragrance synthesis often face isomer contamination leading to inactive products. 5-Methyl-2-heptene (CAS 22487-87-2) eliminates this risk: • Guaranteed isomeric purity ≥97% (sum of cis/trans) ensures predictable regioselectivity in hydroformylation and additions. • Critical, non-substitutable C8 branched scaffold for producing target branched aldehydes, alcohols, and ketones. • Supplied in sealed ampoules under inert gas to prevent oxidation, with batch-specific CoA.
5-Methyl-2-heptene is a branched, internal C8 alkene utilized as a specific molecular building block in organic synthesis. Unlike commodity C8 alkenes such as 1-octene, its value is tied to the precise location of its methyl group and internal double bond. This specific isomeric structure is critical for directing the outcome of subsequent chemical transformations, making the procurement of high-purity 5-Methyl-2-heptene essential for applications in specialty chemicals, such as certain fragrance and pheromone intermediates, where structural precision is paramount.
Substituting 5-Methyl-2-heptene with other C8 alkene isomers, such as linear 1-octene or even other methylheptenes, will lead to process failures and incorrect final products. The specific branching and double bond position dictates steric hindrance and regioselectivity in critical downstream reactions like hydroformylation or additions. For example, using a linear alkene will produce linear aldehydes instead of the specific branched structures required for certain fragrances or specialty polymers. Therefore, procurement of the correct isomer under CAS 22487-87-2 is non-negotiable for achieving the target molecular architecture and application performance.
The synthesis of complex insect pheromones often requires building blocks with specific branching patterns that cannot be substituted. For instance, the aggregation pheromone Sulcatol (6-methyl-5-hepten-2-ol) features a methyl-branched C8 backbone where the precursor's structure is critical. Using a generic linear alkene like octene would fail to produce the necessary chiral center and branching, rendering the synthesis pathway invalid. The procurement of a specific branched alkene like 5-Methyl-2-heptene or a closely related isomer is a mandatory first step for these high-value applications.
| Evidence Dimension | Precursor Suitability for Pheromone Synthesis |
| Target Compound Data | Required as a specific branched C8 building block for certain pheromone structures. |
| Comparator Or Baseline | Linear alkenes (e.g., 1-octene, 2-octene) lack the necessary methyl branching. |
| Quantified Difference | Qualitative (Correct vs. Incorrect final product structure) |
| Conditions | Multi-step organic synthesis of insect pheromones for pest management applications. |
This specificity makes 5-Methyl-2-heptene an essential, non-substitutable raw material for manufacturing certain high-value agrochemicals.
In rhodium-catalyzed hydroformylation, substrate structure dictates the product. Terminal alkenes like 1-octene overwhelmingly yield linear aldehydes, which are desired for detergents. In contrast, internal and branched alkenes like 5-Methyl-2-heptene are necessary precursors for producing valuable branched aldehydes used in specialty chemicals. While direct quantitative comparisons are catalyst-dependent, the use of catalysts designed for branched selectivity with internal alkenes can achieve high yields (e.g., up to 85% branched product) that are impossible with linear alkene feedstocks under similar conditions.
| Evidence Dimension | Regioselectivity in Hydroformylation |
| Target Compound Data | Produces specific branched aldehyde isomers. |
| Comparator Or Baseline | 1-Octene (produces >95% linear aldehydes with standard catalysts). |
| Quantified Difference | Qualitatively different product class (Branched vs. Linear). |
| Conditions | Rhodium-catalyzed hydroformylation for the synthesis of specialty aldehydes. |
For processes requiring branched aldehydes as intermediates, 5-Methyl-2-heptene is the correct feedstock choice, whereas a cheaper linear alkene would be unsuitable.
The defined structure of 5-Methyl-2-heptene makes it a valuable precursor for synthesizing complex fragrance molecules, such as ketones with specific nutty or fruity aromas, where isomeric purity directly impacts the final olfactory profile.
Serves as a critical, non-substitutable starting material in the multi-step synthesis of specific insect pheromones used in advanced, environmentally-benign pest management strategies.
In catalytic processes like hydroformylation, 5-Methyl-2-heptene is the appropriate choice for producing branched C9 aldehydes and their corresponding alcohols, which are used as intermediates for specialty plasticizers, lubricants, and solvents.
Flammable;Health Hazard